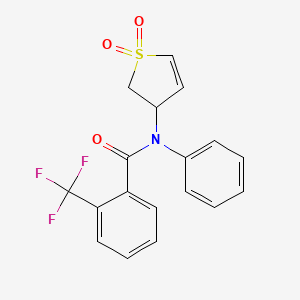

![molecular formula C16H19NO5S2 B2454346 Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate CAS No. 2097929-36-5](/img/structure/B2454346.png)

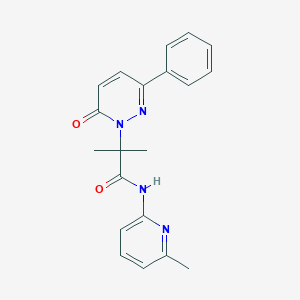

Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPA is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antibacterial Agents

Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid, especially those containing a fluorine atom, have been investigated as highly effective antibiotics. These compounds share similarities with commonly used quinolones. The sulfur atom in the 2-position of the quinoline moiety enhances antibacterial activity, making this scaffold promising for developing new bactericidal compounds .

Catalysis

Research into polymeric metal complexes suggests potential applications for similar compounds in catalysis. Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate may participate in catalytic reactions, contributing to synthetic pathways or promoting specific transformations.

Material Science

The compound’s unique structure and functional groups make it interesting for material science applications. Researchers explore its potential as a building block for novel materials, such as polymers, coatings, or functional surfaces .

Medicinal Chemistry

Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives could serve as a starting point for designing new drugs. Medicinal chemists may modify this scaffold to enhance bioactivity, optimize pharmacokinetics, or target specific disease pathways .

Prodrug Development

The compound’s hydroxy and carbonyl groups offer opportunities for prodrug design. Prodrugs are inactive compounds that convert into active forms in vivo. Researchers might explore Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate derivatives as potential prodrugs for specific therapeutic applications .

Biological Effects

Thiophene-based analogs, including this compound, have fascinated scientists due to their potential biological effects. Researchers investigate their interactions with cellular targets, enzymatic pathways, and receptors. These insights contribute to drug discovery and understanding biological processes .

Mecanismo De Acción

Target of Action

Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate is a complex compound that likely interacts with multiple targets. Thiophene derivatives, a key component of this compound, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.

Mode of Action

Based on the known activities of thiophene derivatives, it can be hypothesized that this compound may interact with its targets through a variety of mechanisms, potentially including the inhibition of key enzymes or the modulation of cellular signaling pathways .

Result of Action

Based on the known activities of thiophene derivatives, it can be hypothesized that this compound may have a variety of effects at the molecular and cellular level, potentially including the inhibition of cell proliferation, the modulation of inflammatory responses, or the disruption of microbial growth .

Action Environment

The action, efficacy, and stability of Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate may be influenced by a variety of environmental factors. These could include the pH of the local environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or organisms . .

Propiedades

IUPAC Name |

methyl 4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S2/c1-16(19,9-12-7-8-23-10-12)11-17-24(20,21)14-5-3-13(4-6-14)15(18)22-2/h3-8,10,17,19H,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGBYWHCGDMLJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2454266.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)

![N-(1-{4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2454273.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2454276.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)